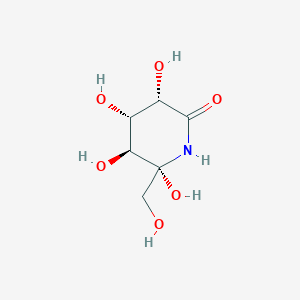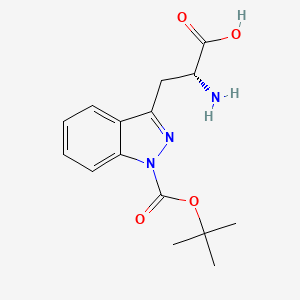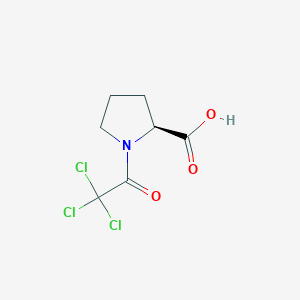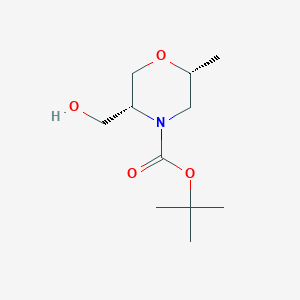
d-Mannono-d-lactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Mannono-d-lactam: is a lactam derivative of d-mannose, a naturally occurring sugar. It is known for its role as a glycosidase inhibitor, which makes it significant in various biochemical and pharmaceutical applications. The compound is characterized by its unique structure, which includes a lactam ring formed by the cyclization of d-mannose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of d-mannono-d-lactam can be achieved through an enantiospecific process starting from vitamin C. This involves an eight-step synthesis that includes several key reactions such as oxidation, reduction, and cyclization . The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired enantiospecificity.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in enzymatic conversion and biotechnological methods are being explored to make the production more feasible and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: d-Mannono-d-lactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at various positions on the lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties depending on the specific substitutions and modifications made .
Applications De Recherche Scientifique
d-Mannono-d-lactam has a wide range of applications in scientific research:
Chemistry: It is used as a glycosidase inhibitor in various chemical reactions and studies.
Biology: The compound is significant in studying carbohydrate metabolism and enzyme inhibition.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: It is used in the production of various biochemical products and as a research tool in developing new pharmaceuticals
Mécanisme D'action
The mechanism of action of d-mannono-d-lactam involves its role as a glycosidase inhibitor. It binds to the active site of glycosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and energy production .
Comparaison Avec Des Composés Similaires
d-Mannose: A simple sugar that is an epimer of glucose.
d-Tagatose: A low-calorie sweetener with similar properties to d-mannose.
d-Allulose: Another low-calorie sugar with anti-inflammatory and anti-hyperlipidemic properties.
Uniqueness: d-Mannono-d-lactam is unique due to its lactam ring structure, which imparts distinct chemical and biological properties. Unlike its simpler sugar counterparts, the lactam ring allows it to act as a potent glycosidase inhibitor, making it valuable in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C6H11NO6 |
|---|---|
Poids moléculaire |
193.15 g/mol |
Nom IUPAC |
(3S,4S,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO6/c8-1-6(13)4(11)2(9)3(10)5(12)7-6/h2-4,8-11,13H,1H2,(H,7,12)/t2-,3+,4+,6-/m1/s1 |
Clé InChI |
WBUDAFXUTYJZKP-SHPLCBCASA-N |
SMILES isomérique |
C([C@]1([C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O)O |
SMILES canonique |
C(C1(C(C(C(C(=O)N1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)



![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
